molecular formula C19H19NO3 B1609344 Koenigine CAS No. 28513-33-9

Koenigine

Cat. No. B1609344
CAS RN: 28513-33-9
M. Wt: 309.4 g/mol
InChI Key: CZZZOTXCAIDYOZ-UHFFFAOYSA-N
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Description

Koenigine is a compound found in Murraya koenigii (M. koenigii), a plant that belongs to the Rutaceae family . This plant is commonly used as a medicinally important herb of Indian origin in the Ayurvedic system of medicine . The leaves, roots, and bark of this plant are rich sources of carbazole alkaloids, which produce potent biological activities and pharmacological effects .


Synthesis Analysis

The leaves, roots, and bark of M. koenigii are rich sources of carbazole alkaloids . Koenigine, along with other alkaloids like mahanine, were identified and isolated from the leaves of M. koenigii . The presence of murrayanine (0.32%), glycoside scopolin (0.25%), free glucose (3.5%) and ash (10.4%) have also been reported .

Scientific Research Applications

Alkaloid Identification and Structure

  • Koenigine, a carbazole alkaloid, was identified in Murraya koenigii, along with other related compounds. These alkaloids' structures were determined using spectral data and synthetic evidence, contributing to our understanding of natural product chemistry (Saha & Chowdhury, 1998).
  • New carbazole alkaloids, including murrayanine and 8,8''-biskoenigine, were isolated from Murraya koenigii. 8,8''-biskoenigine showed potential antiosteoporotic activity, indicating possible therapeutic applications (Wang et al., 2003).

Future Directions

The future directions for the study of Koenigine include more research on the molecular basis of its activity in various cellular and animal models to validate the efficacy of M. koenigii and its derivatives as potent therapeutic agents . It is also recommended to determine the effective dose of M. koenigii leaves or their compounds in humans for future clinical trials .

properties

IUPAC Name

8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazol-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-10-7-13-12-8-16(22-4)15(21)9-14(12)20-17(13)11-5-6-19(2,3)23-18(10)11/h5-9,20-21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZZOTXCAIDYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=CC(=C(C=C42)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301170207
Record name 3,11-Dihydro-8-methoxy-3,3,5-trimethylpyrano[3,2-a]carbazol-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301170207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Koenigine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Koenigine

CAS RN

28513-33-9
Record name 3,11-Dihydro-8-methoxy-3,3,5-trimethylpyrano[3,2-a]carbazol-9-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28513-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,11-Dihydro-8-methoxy-3,3,5-trimethylpyrano[3,2-a]carbazol-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301170207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Koenigine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

183 - 185 °C
Record name Koenigine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
328
Citations
C Schuster, M Roennefahrt, KK Julich-Gruner… - …, 2015 - thieme-connect.com
… Thus, we have achieved the first total synthesis of koenigine (4a) and a novel considerably … Finally, we have completed the first total synthesis of koenigine (4a) in five steps and 36% …
Number of citations: 36 www.thieme-connect.com
YS Wang, HP He, YM Shen, X Hong… - Journal of Natural …, 2003 - ACS Publications
… dimer of the carbazole alkaloid koenigine and showed antiosteoporotic activity in the CAT-B model with IC 50 1.3 μg/mL. The synthesis of 2 from koenigine was carried out through …
Number of citations: 105 pubs.acs.org
NS Narasimhan, MV Paradkar, SL Kelkar - Indian Journal of …, 1970 - cabdirect.org
Alkaloids of Murraya koenigii: structures of mahanine, koenine, koenigine and koenidine. … Alkaloids of Murraya koenigii: structures of mahanine, koenine, koenigine and koenidine. …
Number of citations: 110 www.cabdirect.org
C Saha, BK Chowdhury - Phytochemistry, 1998 - Elsevier
… From these data the structure of koeniginequinone A was assigned as 7-methoxy-3-methylcarbazole- 1,4-quinone (1). Finally, the assigned structure of koenigine-quinone A (1) was …
Number of citations: 72 www.sciencedirect.com
LJM Rao, K Ramalakshmi, BB Borse, B Raghavan - Food Chemistry, 2007 - Elsevier
… Among the five, two compounds with maximum antioxidant activity were identified by 1 H and 13 C NMR spectra as mahanimbine and koenigine. Koenigine also showed a high degree …
Number of citations: 110 www.sciencedirect.com
IH Bowen, KPWC Perera - Phytochemistry, 1982 - Elsevier
… and the leaves contained the carbazole alkaloid koenigine and p-sitosterol. Chemical and … alkaloid which appears from the available data to be koenigine @a), a coumarin (micromelin, …
Number of citations: 43 www.sciencedirect.com
SD Mankar, MS Bhosale, M Shelke… - Research Journal of …, 2021 - indianjournals.com
… 43, 8, 8 bis koenigine, the new binary carbazole alkaloid and its monomer koenigine 44 and the minor alkaloid mahanine 45 have been detected and isolated from M. leaves. koenigii. …
Number of citations: 3 www.indianjournals.com
IJ Chibueze, IV Emenike - core.ac.uk
… , girinimbin, iso-mahanimbin, koenine, koenigine, koenidine and koenimbine Leaves are aromatic … of stem bark shows the presence of koenigine-quinone A and koenigine quinone B 9 . …
Number of citations: 0 core.ac.uk
T Joshi, T Jain, R Mahar, SK Singh… - Natural Product …, 2018 - Taylor & Francis
The bioassay guided fractionation of methanolic extract of Murraya koenigii (L.) Spreng. leaves resulted in the isolation of seven pyranocarbazoles. These were evaluated against four …
Number of citations: 24 www.tandfonline.com
S Lu, W Shang, P Yang, T Wang, J Yang, Y Wang - Tetrahedron, 2023 - Elsevier
An efficient approach for the total synthesis of pyrano[3,2-a]carbazole alkaloids was reported, resulting in the synthesis of six natural pyrano[3,2-a]carbazole alkaloids, namely …
Number of citations: 0 www.sciencedirect.com

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